

Introduction: The Strategic Importance of Functionalized Boronic Acids

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Compound of Interest

Compound Name: 4-Cyano-2-fluorophenylboronic acid

Cat. No.: B1451398

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In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities are paramount. Boronic acids have emerged as exceptionally valuable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.^{[1][2]} This reaction facilitates the formation of carbon-carbon bonds with high efficiency and selectivity, a cornerstone of complex molecule construction.^{[1][3]}

The value of these reagents is further amplified by the incorporation of specific functional groups. The strategic placement of fluorine atoms and cyano groups onto the phenylboronic acid scaffold, as seen in **4-cyano-2-fluorophenylboronic acid**, offers medicinal chemists a powerful tool for molecular fine-tuning. Fluorine substitution is a widely adopted strategy in drug design, known to enhance metabolic stability, modulate lipophilicity, and alter binding affinities, often leading to improved pharmacokinetic profiles.^{[4][5][6]} Simultaneously, the cyano group serves as a versatile synthetic handle and a potent electron-withdrawing group, influencing the electronic properties of the molecule.^[7]

This guide provides a comprehensive technical overview of **4-cyano-2-fluorophenylboronic acid** for researchers, scientists, and drug development professionals. It delves into its core chemical properties, reactivity profile, and critical applications, offering field-proven insights grounded in established chemical principles.

Core Physicochemical and Structural Properties

4-Cyano-2-fluorophenylboronic acid is a solid, crystalline compound that serves as a key intermediate in organic synthesis.[\[8\]](#)[\[9\]](#) Its structure is defined by a benzene ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom at the ortho position, and a cyano group (-C≡N) at the para position.

Molecular Structure Diagram

Caption: Molecular structure of **4-Cyano-2-fluorophenylboronic acid**.

This specific arrangement of substituents dictates its chemical behavior. The ortho-fluorine and para-cyano groups are strongly electron-withdrawing, which modulates the acidity of the boronic acid and the electron density of the aromatic ring, thereby influencing its reactivity in cross-coupling reactions.[\[1\]](#)[\[2\]](#)

Data Summary

The fundamental properties of **4-cyano-2-fluorophenylboronic acid** are summarized below for quick reference.

| Property | Value | Reference(s) |
|-------------------|---|---|
| CAS Number | 1150114-77-4 | [8] [9] |
| Molecular Formula | C ₇ H ₅ BFNO ₂ | [8] [9] |
| Molecular Weight | 164.93 g/mol | [8] [9] |
| Appearance | Solid | [8] [9] |
| InChI Key | HFAUMAIVCYTVQR-UHFFFAOYSA-N | [8] [9] |
| SMILES String | OB(O)C1=CC=C(C#N)C=C1F | [8] [9] |

Reactivity and Synthetic Utility: The Suzuki-Miyaura Coupling

The primary utility of **4-cyano-2-fluorophenylboronic acid** lies in its function as a coupling partner in the Suzuki-Miyaura reaction.[\[10\]](#) This palladium-catalyzed process is a robust

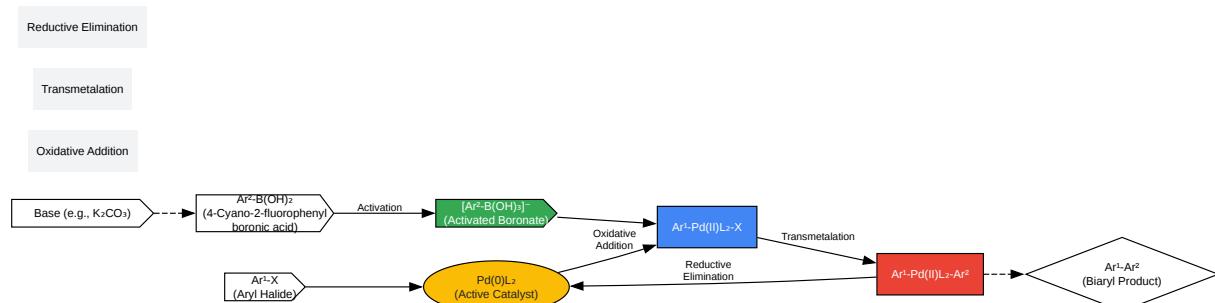
method for forming biaryl structures, which are common motifs in pharmaceuticals.[\[3\]](#)

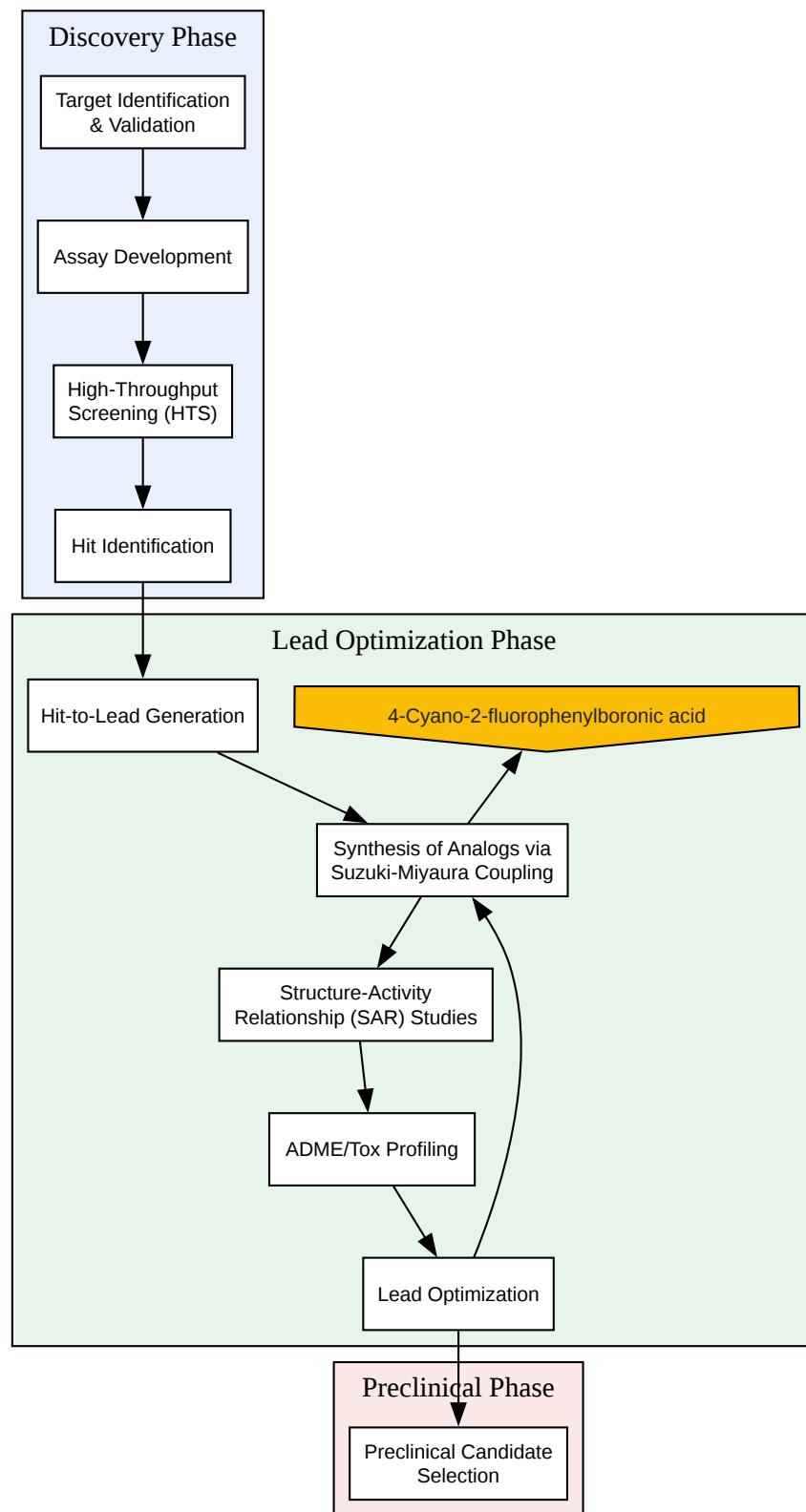
Mechanism and the Role of Substituents

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The specific properties of **4-cyano-2-fluorophenylboronic acid** are particularly relevant during the transmetalation step.

- Activation: The boronic acid must first be activated by a base (e.g., K_2CO_3 , Cs_2CO_3).[\[11\]](#) The base converts the neutral, trigonal boronic acid into a more nucleophilic, anionic "ate" complex $[Ar-B(OH)_3]^-$. This activation is crucial as it enhances the boron's ability to transfer its aryl group to the palladium center.[\[11\]](#)
- Influence of Fluorine and Cyano Groups: The electron-withdrawing nature of the ortho-fluorine and para-cyano groups has a profound effect. It increases the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate "ate" complex. Furthermore, these substituents modify the electronic character of the phenyl ring, which can influence the rates of both transmetalation and the final reductive elimination step, often leading to cleaner reactions and improved yields compared to less functionalized analogs.[\[1\]](#)

Generalized Suzuki-Miyaura Catalytic Cycle





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References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbino.com [nbino.com]
- 5. nbino.com [nbino.com]
- 6. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. nbino.com [nbino.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 4-Cyano-2-fluorophenylboronic acid AldrichCPR 1150114-77-4 [sigmaaldrich.com]
- 10. 4-Cyano-2-fluorophenylboronic Acid [myskinrecipes.com]
- 11. Suzuki Coupling [organic-chemistry.org]
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